molecular formula C12H14N4O3S B12423623 Sulfaethoxypyridazine-d5

Sulfaethoxypyridazine-d5

Cat. No.: B12423623
M. Wt: 299.36 g/mol
InChI Key: FFJIWWBSBCOKLS-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfaethoxypyridazine-d5 is a deuterium-labelled stable isotope of the sulfonamide antibiotic Sulfaethoxypyridazine. This compound is primarily used as an internal standard for the accurate quantification of sulfonamide residues in analytical methods such as LC-MS/MS, ensuring high precision and reliability in research data . As a labelled standard, it is critical in pharmaceutical and environmental research, particularly in tracing veterinary and human pharmaceutical contaminants . Sulfaethoxypyridazine itself is used in veterinary medicine as a feedstuff and in human medicine for the treatment of systematic infections . The deuterated form, with a molecular formula of C12H9D5N4O3S and a molecular weight of 299.36, provides a vital tool for metabolic studies, drug testing analysis, and environmental monitoring of pharmaceutical pollution . For laboratory use only. This product is Not for use in humans. Strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

299.36 g/mol

IUPAC Name

4-amino-N-[6-(1,1,2,2,2-pentadeuterioethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)/i1D3,2D2

InChI Key

FFJIWWBSBCOKLS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for Sulfaethoxypyridazine D5

Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

Isotopic labeling is a technique that replaces one or more atoms in a molecule with an isotope of that same element. wikipedia.org In the case of Sulfaethoxypyridazine-d5, five hydrogen atoms are replaced with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron. musechem.com This increased mass is the primary property leveraged in its application.

The incorporation of deuterium into organic molecules can be achieved through two principal methods:

Hydrogen-Deuterium Exchange (H/D Exchange): This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. This exchange is often facilitated by acid, base, or metal catalysts. nih.govresearchgate.net Acid-catalyzed exchanges, for instance, proceed through an electrophilic aromatic substitution mechanism, where electron-rich positions on an aromatic ring are selectively deuterated. nih.gov

Use of Deuterated Precursors: This bottom-up approach involves using starting materials that already contain deuterium at the desired positions. symeres.com The synthesis then proceeds through established chemical routes to build the final, complex deuterated molecule.

The choice of method depends on the target molecule's stability under exchange conditions, the desired regioselectivity of labeling, and the availability of deuterated starting materials.

Targeted Deuteration Strategies for Sulfaethoxypyridazine (B32403) Precursors

The structure of Sulfaethoxypyridazine is comprised of a sulfanilamide (B372717) moiety linked to a 6-ethoxypyridazine ring. caymanchem.com The "-d5" designation in this compound typically refers to the deuteration of the phenyl ring of the sulfanilamide portion. The logical precursor for this synthesis is, therefore, a deuterated form of aniline (B41778) or a related derivative.

A common and effective strategy for producing the required aniline-2,3,4,5,6-d5 precursor is through acid-catalyzed hydrogen-deuterium exchange. nih.govnih.gov Aniline can be efficiently deuterated at the ortho and para positions by treatment with deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or a mixture of concentrated hydrochloric acid in D₂O. nih.govnih.gov To achieve full deuteration of the aromatic ring (all five positions), forcing conditions such as elevated temperatures and prolonged reaction times may be necessary. nih.gov

Once aniline-2,3,4,5,6-d5 is obtained, it can be carried through a standard synthetic sequence to produce this compound. This generally involves:

Chlorosulfonation of the deuterated aniline to produce 4-acetamidobenzene(d5)-sulfonyl chloride.

Condensation with 3-amino-6-ethoxypyridazine.

Hydrolysis of the acetamido group to yield the final this compound product.

The use of the pre-labeled aniline-d5 (B30001) building block ensures that the deuterium atoms are located specifically on the phenyl ring. zeotope.com

Isotopic Labeling Techniques for Precision Synthesis

Precision in isotopic labeling is paramount to ensure that the deuterium atoms are incorporated at the correct molecular positions and at a high isotopic enrichment. researchgate.net For this compound, the goal is to replace the five hydrogens on the benzene (B151609) ring.

Techniques to achieve this precision include:

Catalyst Selection: In H/D exchange reactions, the choice of catalyst can dictate the regioselectivity. For aniline derivatives, strong Brønsted acids are effective for directing deuterium to the electron-rich ortho and para positions. nih.gov Achieving deuteration at the meta position often requires more specialized catalytic systems or starting from a different precursor.

Reaction Control: Temperature, pressure, and reaction time are critical parameters. Incomplete exchange leads to a mixture of isotopologues (molecules with different numbers of deuterium atoms), while overly harsh conditions can lead to side reactions or degradation of the substrate. nih.gov

Stepwise Synthesis: Using a deuterated building block like aniline-d5 is the most reliable method for ensuring the precise location of the labels. symeres.comzeotope.com This avoids the potential for isotopic scrambling that can occur during H/D exchange on the final, more complex molecule.

The synthesis of a 100% isotopically pure compound is practically impossible. nih.gov Therefore, the product is always a mixture containing the desired d5-isotopologue along with smaller amounts of d4, d3, etc., as well as the unlabeled compound. researchgate.net The goal of precision synthesis is to maximize the percentage of the desired d5-labeled molecule.

Analytical Characterization of Deuterated this compound Purity

After synthesis, the product must be rigorously analyzed to confirm its chemical purity, structure, and isotopic enrichment. sci-hub.ru The primary techniques used for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to quantify the distribution of isotopologues. acs.org The incorporation of each deuterium atom increases the molecular mass by approximately one mass unit. For this compound, the molecular weight is expected to be 5 Daltons higher than its non-deuterated counterpart. By analyzing the mass spectrum, the percentage of the d5-labeled product versus other isotopic variants can be accurately determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the specific location of deuterium atoms within the molecule. wikipedia.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum, signals corresponding to protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. studymind.co.uk For this compound, the signals corresponding to the protons on the benzene ring would be absent, confirming the location of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can be used to confirm the presence of deuterium at specific chemical shifts, which are very similar to their proton analogues. wikipedia.orgsigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The coupling patterns in ¹³C NMR can also provide information about deuterium substitution, as the C-D bond results in a different splitting pattern compared to a C-H bond. wikipedia.org

The combination of these analytical techniques provides a comprehensive profile of the synthesized this compound, ensuring its identity, purity, and isotopic integrity for its intended application.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueParameterExpected Observation for this compound
Mass Spectrometry (MS)Molecular Ion Peak (M+)~5 m/z units higher than unlabeled Sulfaethoxypyridazine.
Isotopic EnrichmentHigh abundance of the M+5 isotopologue, with minor contributions from M+4, M+3, etc.
¹H NMRAromatic RegionAbsence or significant reduction of signals corresponding to the 4 protons on the phenyl ring.
²H NMRAromatic RegionPresence of signals corresponding to the deuterium atoms on the phenyl ring.

Sulfaethoxypyridazine D5 As a Stable Isotope Internal Standard in Quantitative Analysis

Validation Parameters for Analytical Methods Employing Deuterated Standards

Evaluation of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods employing Sulfaethoxypyridazine-d5 as an internal standard for the analysis of sulfonamides, these limits are determined for the corresponding non-labeled analyte.

While specific LOD and LOQ values are method-dependent and vary based on the matrix (e.g., animal tissue, milk, water) and instrumentation, published methods for sulfonamide analysis provide a general indication of the sensitivity that can be achieved. For instance, a liquid chromatography method for the determination of eight sulfonamides in animal tissues reported a limit of detection of 0.01 µg/g for most analytes, including Sulfaethoxypyridazine (B32403), and a limit of quantitation of 0.015 ppm or better. usda.gov Another study on sulfonamides in poultry and beef samples using LC-MS/MS reported method validation with recovery experiments at spiking levels of 5 & 10 ng/mL. researchgate.net

The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1 and the LOQ as 10:1. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. The use of an internal standard like this compound is crucial in these low-level determinations to ensure that the measurements are not only detectable but also accurate and precise.

Table 1: Illustrative LOD and LOQ for Sulfaethoxypyridazine in Analytical Methods (Note: This table is a generalized representation based on typical performance for sulfonamide analysis and does not represent a specific study using this compound)

ParameterTypical Value RangeMethod of Determination
Limit of Detection (LOD)0.005 - 0.01 µg/gSignal-to-Noise (3:1)
Limit of Quantification (LOQ)0.015 - 0.05 µg/gSignal-to-Noise (10:1)

Specificity and Selectivity in Complex Matrices

Specificity and selectivity are paramount in quantitative analysis to ensure that the signal being measured is solely from the analyte of interest, free from interference from other components in the sample matrix. In complex matrices such as animal tissues, milk, or environmental samples, the potential for interfering compounds is high.

The use of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) provides a high degree of selectivity. By monitoring specific precursor-to-product ion transitions for both the analyte (Sulfaethoxypyridazine) and the internal standard (this compound), the method can distinguish the target compounds from matrix components. The near-identical chemical properties of the analyte and its deuterated internal standard ensure they behave similarly during extraction and chromatographic separation, further enhancing selectivity.

Validation of selectivity involves analyzing blank matrix samples from various sources to check for any endogenous peaks at the retention time of the analyte and internal standard. The absence of significant interfering peaks demonstrates the method's selectivity. For example, in the validation of a method for nine antimicrobials in human serum, no significant matrix effect or carryover was observed, indicating good selectivity. nih.gov

Robustness and Reproducibility Studies

Robustness and reproducibility are measures of a method's reliability. Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability to obtain consistent results across different laboratories, analysts, or equipment.

A robust method for sulfonamide analysis using this compound would demonstrate minimal variation in results when parameters such as mobile phase composition, pH, column temperature, or flow rate are slightly altered. For instance, a study on the development of a robust and repeatable UPLC-MS method for metabolomics highlighted the importance of evaluating and controlling instrumental drift over time to ensure long-term reproducibility. nih.gov

Reproducibility is assessed through inter-laboratory studies or by having different analysts perform the same analysis. The use of a stable isotope-labeled internal standard like this compound is a key factor in achieving high reproducibility, as it compensates for minor variations in sample preparation and instrument response between different runs or laboratories. A study on the determination of sulfonamides in animal tissues reported coefficients of variation ranging from 4-10% for samples fortified at levels between 0.05 and 0.2 µg/g, indicating good precision. nih.gov

Table 2: Factors Evaluated in Robustness and Reproducibility Studies

Study TypeParameters VariedAcceptance Criteria
Robustness Mobile Phase Composition (±2%), pH (±0.2 units), Column Temperature (±5°C), Flow Rate (±10%)Relative Standard Deviation (RSD) of results < 15%
Reproducibility Different Analysts, Different Instruments, Different DaysInter-analyst/Inter-day RSD < 20%

Strategies for Mitigating Matrix Effects in Mass Spectrometric Quantification

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometric quantification. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate these effects. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized.

Other strategies to reduce matrix effects include:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components before analysis.

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from matrix interferences can also minimize their impact on ionization.

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.

Comparative Analysis of Deuterated vs. Other Internal Standard Types

While deuterated internal standards like this compound are considered the "gold standard" for quantitative mass spectrometry, other types of internal standards are also used.

Homologous Series Internal Standards: These are structurally similar to the analyte but are not isotopically labeled. For example, another sulfonamide not present in the sample could be used as an internal standard. However, their chromatographic behavior and ionization efficiency may not perfectly match the analyte, leading to less effective compensation for matrix effects.

Non-related Internal Standards: These are compounds that are chemically different from the analyte. They are generally less effective at correcting for matrix effects and are typically used when a suitable isotopically labeled or homologous standard is not available.

The key advantage of deuterated internal standards is their co-elution with the analyte and their identical ionization behavior, which provides the most accurate correction for matrix effects and variations in sample processing. Studies have shown that methods using stable isotope-labeled internal standards exhibit improved precision and accuracy compared to those using other types of internal standards.

Table 3: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) Co-elutes with analyte, identical chemical behavior, best correction for matrix effects.Can be more expensive to synthesize.
Homologous Series Structurally similar to analyte, less expensive than deuterated standards.May not co-elute perfectly, may have different ionization efficiency.
Non-related Readily available and inexpensive.Does not effectively compensate for matrix effects or extraction losses.

Application of Sulfaethoxypyridazine D5 in Metabolic and Pharmacokinetic Research Methodologies

Investigation of in vitro Metabolic Stability Using Deuterated Analogs

The assessment of a drug candidate's metabolic stability is a cornerstone of preclinical development, predicting its persistence in the body and potential for hepatic clearance. solvobiotech.com Deuterated analogs like Sulfaethoxypyridazine-d5 are instrumental in these in vitro assays.

Incubation with Hepatic Microsomes and Hepatocytes

In vitro systems utilizing liver-derived components are fundamental to predicting how a drug will be metabolized in the body. springernature.com Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are frequently used to assess metabolic stability. dls.com Hepatocytes, the primary cells of the liver, offer a more complete metabolic picture as they contain the full range of enzymes and cofactors. dls.comnih.gov

The standard procedure involves incubating this compound with either hepatic microsomes or a suspension of hepatocytes. solvobiotech.comnuvisan.com Over a set period, samples are taken and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the decrease in the parent compound's concentration. springernature.com This rate of disappearance provides a direct measure of its metabolic stability.

Table 1: Comparison of In Vitro Liver Systems for Metabolic Stability Studies

System Advantages Disadvantages
Hepatic Microsomes High concentration of Phase I enzymes, cost-effective, high-throughput. dls.com Lacks Phase II enzymes and cellular context.

| Hepatocytes | Contains a full complement of metabolic enzymes and cofactors, more physiologically relevant. dls.comnih.gov | More expensive, lower throughput, limited viability. |

Determination of Intrinsic Clearance (CLint) in Preclinical Models

The data gathered from in vitro metabolic stability assays are used to calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug. nuvisan.com This parameter is crucial for predicting in vivo hepatic clearance and a drug's potential half-life. solvobiotech.comnuvisan.com The use of this compound allows for a more accurate determination of CLint by minimizing analytical interferences and providing a clear signal for quantification.

The CLint is calculated from the rate of disappearance of this compound in the in vitro system. This value can then be used in various models to scale up to predict human hepatic clearance. However, it is important to note that in vitro to in vivo extrapolation is not always straightforward, and discrepancies can arise due to factors not captured in the in vitro models.

Role as a Stable Isotope Tracer in Elucidating Metabolic Pathways

Stable isotope tracers, such as this compound, are invaluable for mapping the metabolic fate of a drug. nih.gov By tracking the isotopically labeled compound and its metabolites, researchers can identify the specific biotransformation pathways it undergoes.

Tracer Kinetics and Steady-State Assumptions in Metabolic Studies

Tracer kinetic studies involve introducing a labeled compound into a biological system and monitoring its movement and transformation over time. nih.govfrontiersin.org A common approach is to achieve a steady state, where the rate of tracer infusion is equal to its rate of elimination. nih.gov This allows for the calculation of metabolic fluxes and the determination of pathway activities. nih.gov The use of this compound in such studies enables precise measurement of its metabolic clearance and the formation rates of its various metabolites.

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Drug Metabolism Research

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break.

In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the reaction. uspto.govsemanticscholar.org This can lead to a decrease in the rate of metabolism and an increase in the drug's half-life and exposure. ingenza.com By comparing the metabolism of Sulfaethoxypyridazine (B32403) with its deuterated analog, this compound, researchers can determine if C-H bond cleavage is involved in the rate-determining step of its metabolism. This information can be strategically used in drug design to improve a drug's pharmacokinetic properties. uspto.govingenza.com

Table 2: Potential Applications of Deuterium Kinetic Isotope Effects in Drug Development

Application Description
Improved Metabolic Stability Slowing the rate of metabolism can lead to a longer drug half-life. ingenza.com
Reduced Formation of Toxic Metabolites If a toxic metabolite is formed through a pathway with a significant DKIE, deuteration can reduce its formation.

| Enhanced Therapeutic Efficacy | Increased drug exposure can sometimes lead to improved efficacy. |

Theoretical Basis of Isotope Effects on Reaction Rates and Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. libretexts.org The C-D bond has a lower zero-point energy due to the greater mass of deuterium, making it more stable and requiring more energy to break. libretexts.org

This energy difference is the foundation of the primary kinetic isotope effect, which is observed when the C-H bond is cleaved during the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE is typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For reactions involving the cleavage of a C-H bond, this ratio is often greater than 1, indicating a slower reaction rate for the deuterated compound. columbia.edu

Secondary kinetic isotope effects can also occur, where the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.orgprinceton.edu

In the context of this compound, the deuterium labels can be strategically placed at sites susceptible to metabolic attack. If a C-H bond at one of these positions is broken during a rate-limiting metabolic transformation, a primary KIE would be expected. The magnitude of this effect can provide insights into the transition state of the enzymatic reaction.

ParameterDescriptionTypical Value (kH/kD)
Primary KIEIsotopic substitution at the site of bond cleavage in the rate-determining step. libretexts.org> 1 (typically 2-7 for C-H bond cleavage)
Secondary KIEIsotopic substitution at a position not directly involved in bond cleavage. princeton.eduClose to 1 (can be >1 or <1)

Experimental Approaches for Measuring DKIEs in Enzyme Systems

Several experimental techniques can be employed to measure deuterium kinetic isotope effects (DKIEs) in enzyme systems. These methods are crucial for understanding the mechanisms of drug-metabolizing enzymes. nih.gov

One common approach is the direct comparison method , where the reaction rates of the unlabeled (Sulfaethoxypyridazine) and labeled (this compound) compounds are measured independently under identical conditions. The ratio of these rates provides the KIE. This method requires accurate quantification of substrates and products over time, often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).

Another powerful technique is the internal competition method . In this approach, a mixture of the labeled and unlabeled substrates is incubated with the enzyme system. The relative amounts of the remaining substrates or the formed products are then measured at various time points. Mass spectrometry is particularly well-suited for this, as it can differentiate between the deuterated and non-deuterated molecules. nih.gov This method is highly precise for determining KIEs on V/K, a measure of enzyme efficiency. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy can also be used to measure KIEs, especially for reactions in which the isotopic label results in a distinguishable NMR signal. nih.govnih.gov This can be particularly useful for observing the fate of the deuterium label in real-time.

Experimental ApproachPrincipleKey Instrumentation
Direct ComparisonIndependent measurement of reaction rates for labeled and unlabeled substrates.LC-MS, HPLC
Internal CompetitionSimultaneous reaction of a mixture of labeled and unlabeled substrates. nih.govMass Spectrometry (GC-MS, LC-MS) nih.gov
NMR SpectroscopyMonitoring the reaction by observing changes in the NMR signals of the isotopically labeled positions. nih.govnih.govHigh-resolution NMR spectrometer

Implications of DKIE for Investigating Biotransformation Pathways

The measurement of DKIEs has significant implications for elucidating the biotransformation pathways of drugs like Sulfaethoxypyridazine. nih.gov By strategically placing deuterium atoms at different positions in the molecule, researchers can probe the involvement of specific C-H bonds in metabolic reactions.

If a significant KIE is observed when a particular position is deuterated, it strongly suggests that the cleavage of the C-H bond at that position is a rate-limiting step in a major metabolic pathway. plos.org For example, if this compound, with deuterium atoms on the ethoxy group, shows a slower rate of O-dealkylation compared to the unlabeled compound, this would indicate that this pathway is important for its metabolism and that the initial C-H bond cleavage is kinetically significant.

Conversely, the absence of a KIE at a deuterated position suggests that either that position is not a major site of metabolism or that the C-H bond cleavage is not the rate-determining step of the reaction. This information is invaluable for building a comprehensive picture of a drug's metabolic fate.

Furthermore, KIE studies can help to identify the specific enzymes responsible for a particular metabolic transformation. Different cytochrome P450 (CYP) isozymes, for instance, can exhibit different KIEs for the same reaction due to variations in their active site structures and catalytic mechanisms. plos.org

The insights gained from these studies are critical for understanding potential drug-drug interactions and inter-individual variability in drug response, which can be influenced by genetic polymorphisms in drug-metabolizing enzymes.

Research Design and Data Interpretation in Preclinical Pharmacokinetic Studies

The use of isotopically labeled compounds like this compound is a cornerstone of modern preclinical pharmacokinetic research. acs.orgbohrium.com These studies are designed to provide a quantitative understanding of how a drug is handled by a living organism.

Integration of Labeled Compounds in Pharmacokinetic Models

Pharmacokinetic (PK) models are mathematical frameworks used to describe and predict the time course of drug concentrations in the body. nih.gov The integration of data from studies with labeled compounds significantly enhances the accuracy and predictive power of these models.

In a typical study design, a single dose of the labeled compound, this compound, is administered to laboratory animals. Blood, urine, and feces are then collected at various time points and analyzed for the presence of the parent drug and its metabolites. Because the deuterium label provides a distinct mass signature, LC-MS can be used to differentiate the administered drug from its metabolites and endogenous compounds.

This data is then used to construct or refine PK models. For example, the rate of absorption can be determined by monitoring the appearance of the labeled drug in the bloodstream. The rates of distribution to different tissues and elimination from the body can be calculated from the decline in plasma concentrations over time. The use of a labeled compound ensures that the measured concentrations are unequivocally derived from the administered drug.

Non-Compartmental and Compartmental Analysis with Tracer Data

Two main approaches are used to analyze pharmacokinetic data: non-compartmental analysis (NCA) and compartmental analysis. allucent.comdjnavarro.net Both methods benefit from the high-quality data generated using tracer compounds like this compound.

Non-compartmental analysis (NCA) is a model-independent method that calculates key PK parameters directly from the observed concentration-time data. mathworks.comquantics.co.uk Common NCA parameters include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

NCA is often used in early drug development due to its simplicity and the fact that it does not require assumptions about the underlying physiological processes. allucent.com

Compartmental analysis , on the other hand, uses mathematical models to describe the body as a series of interconnected compartments. djnavarro.net These models can be simple (one-compartment) or complex (multi-compartment) and are used to simulate the transfer of the drug between compartments. The rate constants for these transfers are estimated by fitting the model to the experimental data. Compartmental models can provide a more detailed understanding of drug disposition and can be used for simulations and predictions under different dosing scenarios. djnavarro.net

The use of tracer data from this compound provides the precise concentration-time profiles needed for both NCA and compartmental modeling, leading to more reliable estimates of pharmacokinetic parameters.

Analysis MethodDescriptionKey Parameters
Non-Compartmental Analysis (NCA)Model-independent approach based on the statistical moments of the concentration-time curve. allucent.commathworks.comCmax, Tmax, AUC, t1/2, CL, Vd quantics.co.uk
Compartmental AnalysisUses mathematical models with defined compartments to describe drug disposition. djnavarro.netAbsorption rate constant (ka), Elimination rate constant (ke), Inter-compartmental transfer rate constants (k12, k21)

Predicting in vivo Disposition from in vitro Data (preclinical context)

A major goal of preclinical research is to predict the in vivo pharmacokinetic behavior of a drug in humans based on in vitro data. nih.govscilit.comnih.gov This process, known as in vitro-in vivo extrapolation (IVIVE), can be significantly improved by using data from studies with labeled compounds like this compound. mdpi.com

In vitro metabolism studies using human liver microsomes, hepatocytes, or recombinant enzymes can provide key information about the metabolic pathways and the enzymes involved in the clearance of a drug. nih.gov When these studies are conducted with this compound, the use of LC-MS allows for the precise quantification of the rate of metabolism and the formation of various metabolites.

The use of this compound in these in vitro systems can also help to elucidate the impact of kinetic isotope effects on metabolic clearance. researchgate.net This information can be critical for accurately predicting the in vivo consequences of deuteration, which is sometimes used as a strategy to intentionally alter a drug's pharmacokinetic properties.

Advanced Research Applications and Methodological Considerations

Utilization in High-Throughput Screening Platforms for Research Compound Characterization

High-throughput screening (HTS) has become a cornerstone of modern drug discovery and toxicology, enabling the rapid assessment of large libraries of chemical compounds for biological activity. nih.govsouthernresearch.org In these automated platforms, which can test thousands of compounds daily, precision and accuracy are paramount. nih.gov Sulfaethoxypyridazine-d5 and other deuterated compounds are invaluable in this context, primarily when HTS is coupled with analytical techniques like mass spectrometry.

In HTS workflows, this compound is introduced as an internal standard at a known concentration into every sample. This allows for the normalization of the analytical signal, compensating for variations that can occur during sample preparation and analysis. The use of a stable isotope-labeled standard like this compound is particularly advantageous because it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in mass spectrometry-based assays. texilajournal.com This ensures a more accurate quantification of the target compound across a large number of samples, a critical factor for the reliable characterization of potential drug candidates or toxicants. clearsynth.com

The integration of deuterated standards into HTS platforms enhances the robustness of the data, allowing researchers to confidently identify "hits" or lead compounds from extensive libraries for further investigation. nih.govresearchgate.net

Integration with Advanced Mass Spectrometry Techniques (e.g., HRMS, imaging mass spectrometry for research)

The analytical power of mass spectrometry has been significantly enhanced by the development of advanced techniques such as High-Resolution Mass Spectrometry (HRMS) and Imaging Mass Spectrometry (IMS). This compound plays a crucial role in leveraging the full potential of these methods.

HRMS instruments, like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide highly accurate mass measurements, enabling the confident identification and quantification of analytes in complex mixtures. nih.govnih.gov When used as an internal standard, this compound allows for precise quantification by correcting for any instrumental drift or matrix-induced signal suppression or enhancement. texilajournal.comresearchgate.net The high mass accuracy of HRMS makes it possible to distinguish the deuterated standard from the analyte with a high degree of certainty, even in the presence of interfering compounds. nih.gov

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. semanticscholar.orgyoutube.com This technology is increasingly used in pharmaceutical research to understand drug distribution and metabolism within target organs. researchgate.net In IMS studies, this compound can be used to create a quantitative map of the distribution of sulfaethoxypyridazine (B32403) in tissue. By correlating the signal intensity of the analyte to that of the deuterated standard, researchers can obtain a more accurate representation of the drug's concentration in different anatomical regions. semanticscholar.org

The table below summarizes the key roles of this compound in these advanced mass spectrometry techniques.

Mass Spectrometry TechniqueRole of this compoundKey Advantages
High-Resolution Mass Spectrometry (HRMS) Internal standard for accurate quantification.- High mass accuracy for unambiguous identification.- Correction for matrix effects and instrumental variability. texilajournal.comresearchgate.net
Imaging Mass Spectrometry (IMS) Internal standard for quantitative imaging.- Visualization of spatial distribution of the analyte in tissues. semanticscholar.org- Improved accuracy of concentration measurements within specific tissue regions.

Computational Chemistry and in silico Modeling for Deuterated Systems

Computational chemistry provides powerful tools to understand the effects of isotopic substitution on molecular properties and reactivity. In silico modeling of deuterated systems like this compound offers insights that complement experimental findings.

Quantum mechanical calculations are employed to predict the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. portico.orgnih.gov The replacement of hydrogen with deuterium (B1214612) results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. rsc.org This difference in zero-point energy often leads to a higher activation energy for reactions involving the cleavage of a C-D bond, thus slowing down the reaction rate. portico.org

These calculations can be used to predict the metabolic stability of deuterated compounds. jsps.go.jp For this compound, quantum mechanical calculations can help identify the sites of metabolic attack and predict how deuteration at specific positions will affect its rate of metabolism by enzymes such as cytochrome P450. nih.gov This information is valuable in the design of deuterated drugs with improved pharmacokinetic profiles.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For deuterated compounds, MD simulations can be employed to investigate how isotopic substitution affects conformational dynamics, protein-ligand interactions, and solvation properties. nih.gov

Application in Multi-Residue Analytical Research (e.g., veterinary drug residue analysis in animal matrices)

A significant application of this compound is in the field of multi-residue analytical research, particularly for the monitoring of veterinary drug residues in food products of animal origin. thermofisher.comnih.gov Regulatory agencies worldwide have established maximum residue limits (MRLs) for veterinary drugs in various animal tissues to ensure food safety. nih.govscirp.org

Analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to simultaneously detect and quantify a wide range of veterinary drugs, including numerous sulfonamides, in complex matrices such as meat, milk, and eggs. acadwise.comresearchgate.netresearchgate.net In these multi-residue methods, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantification, especially at the low concentrations relevant to regulatory limits. researchgate.netresearchgate.net

This compound serves as an ideal internal standard for the quantification of sulfaethoxypyridazine and other structurally related sulfonamides. nih.gov Its chemical and physical properties are nearly identical to the non-deuterated form, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. texilajournal.com This minimizes variability and compensates for matrix effects, which are a common challenge in the analysis of complex biological samples. researchgate.net The use of this compound in these methods contributes to the robustness and reliability of food safety monitoring programs.

The following table provides an overview of the application of this compound in multi-residue analysis.

Application AreaAnalytical TechniqueRole of this compoundImportance
Veterinary Drug Residue Analysis LC-MS/MSInternal Standard- Accurate quantification of sulfonamides in animal-derived food. nih.gov- Compensation for matrix effects and sample preparation variability. researchgate.net- Ensuring compliance with regulatory MRLs. scirp.org

Future Perspectives and Emerging Avenues in Deuterated Compound Research

Innovations in Deuteration Technologies and Reagents

The field of deuteration has witnessed significant advancements, moving beyond traditional methods to more sophisticated and selective technologies. These innovations are expanding the accessibility and application of deuterated compounds in research.

Recent breakthroughs in deuterium (B1214612) labeling methodologies include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which allow for the synthesis of selectively deuterated compounds. researchgate.net Photocatalysis is also emerging as a powerful tool, enabling the use of sulfonyl radical intermediates for the late-stage functionalization of sulfonamides.

A variety of deuterated reagents are now available, facilitating the synthesis of complex molecules. These reagents are crucial for introducing deuterium into specific positions within a molecule, thereby tailoring its properties for various research applications.

Deuterated Reagent CategoryExamplesKey Applications in Research
Alkylation Reagents(dn-Alkyl)diphenylsulfonium salts, dn-alkyl halides, dn-alkyl azideIntroduction of deuterated alkyl groups into complex molecules to study metabolic pathways and kinetic isotope effects. exlibrisgroup.comchemrxiv.org
Reducing AgentsDeuterium gas (D2)Used in reductive deuteration processes, often in combination with catalysts, for the saturation of double and triple bonds with deuterium.
SolventsDeuterated chloroform (B151607) (CDCl3), Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)Primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid solvent signal interference.
WaterDeuterium oxide (D2O)Serves as a deuterium source in various exchange reactions and for studying the role of water in biological systems. exlibrisgroup.comchemrxiv.org

Expanding the Scope of Stable Isotope Tracers in Systems Biology and Omics Research

Stable isotope tracers, including deuterated compounds, are invaluable tools in systems biology and omics research, providing a window into the dynamic processes of living organisms.

By replacing a natural atom with its stable isotope, researchers can track the molecule's journey through metabolic pathways, offering insights into cellular processes and metabolic flux. researchgate.net This technique is particularly powerful for understanding the impact of genetic alterations and external perturbations on metabolism. nih.govnih.gov The use of stable isotopes enhances the study of gene expression and DNA sequencing by allowing for the precise measurement of transcription rates. researchgate.net

In the various fields of "omics," stable isotopes are employed for two primary purposes: to improve quantification through internal standardization and as tracers to follow metabolic pathways. nih.gov The integration of stable isotope tracers with omics technologies, such as metabolomics and proteomics, is providing a more comprehensive understanding of biological systems. polymer-books.com

Omics FieldApplication of Stable Isotope TracersKey Insights Gained
GenomicsIncorporation of labeled nucleotides into DNA. researchgate.netPrecise measurement of DNA synthesis and turnover, and identification of transcriptional changes. researchgate.net
ProteomicsTracking the incorporation of labeled amino acids into proteins.Determination of protein turnover rates and understanding of protein dynamics in response to various stimuli.
MetabolomicsTracing the metabolic fate of labeled substrates like glucose or amino acids. nih.govElucidation of metabolic pathways, measurement of metabolic flux, and identification of metabolic reprogramming in disease. nih.gov
LipidomicsFollowing the metabolism of labeled fatty acids. nih.govUnderstanding of fat metabolism and storage. nih.gov

Enhancing Analytical Precision and Sensitivity in Complex Biological Research Samples

The use of stable isotope-labeled compounds, such as Sulfaethoxypyridazine-d5, as internal standards has significantly improved the precision and sensitivity of analytical methods, particularly in the analysis of complex biological matrices.

Mass spectrometry is a primary analytical tool for quantifying samples containing stable isotopically labeled substrates due to its speed, sensitivity, specificity, and precision. chemicalbook.com Techniques like isotope ratio mass spectrometry (IRMS) are used to determine the isotopic composition of samples with high accuracy. The precision of isotope ratio analyses by multicollector ICP-MS can be as low as 0.001% relative standard deviation. pharmaffiliates.com

The development of compound-specific isotope analysis (CSIA) using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) allows for the precise measurement of isotope ratios in individual compounds within a complex mixture. nih.gov This has been particularly useful for tracing the origin and degradation of sulfonamides. nih.gov Furthermore, high-resolution secondary ion mass spectrometry (SIMS), such as NanoSIMS, can image the distribution of stable isotope labels within cells with a spatial resolution of up to 50 nm, providing quantitative data on the subcellular localization of labeled molecules. researchgate.net

Development of Novel Research Tools and Methodologies Involving this compound and Analogs

This compound, as a stable isotope-labeled analog of the sulfonamide antibiotic Sulfaethoxypyridazine (B32403), serves as a valuable tool in various research applications. Its primary use is as an internal standard for the quantitative analysis of Sulfaethoxypyridazine in biological and environmental samples. chemicalbook.com

The development of synthetic methodologies for the late-stage isotopic labeling of sulfonamides is an active area of research. researchgate.net These methods aim to introduce stable isotopes into complex drug molecules, facilitating their use in metabolic and pharmacokinetic studies. researchgate.net

While specific novel research tools or methodologies directly developed from this compound are not extensively documented, the principles behind its use are being applied to develop new analytical techniques. For instance, the use of labeled sulfonamides in compound-specific isotope analysis is helping to elucidate their environmental fate and degradation pathways. nih.gov The synthesis of other deuterated sulfonamide analogs continues to be an area of interest for developing new internal standards and for studying the metabolic profiles of this important class of drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.